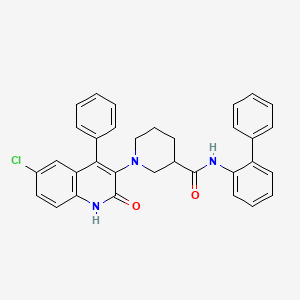![molecular formula C25H22N2O3S B10865360 2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10865360.png)
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes a biphenyl group, dimethoxy substituents, and a thioxo group
Métodos De Preparación
The synthesis of 2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Dimethoxy Substituents: The dimethoxy groups are typically introduced through methylation reactions using methanol and a suitable methylating agent.
Construction of the Imidazoisoquinoline Core: The core structure is formed through a cyclization reaction involving appropriate precursors, such as amino acids or their derivatives.
Incorporation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur-containing reagent reacts with the precursor compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often using catalysts and specific reaction conditions.
Aplicaciones Científicas De Investigación
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can be compared with other similar compounds, such as:
2-(biphenyl-4-yl)-7,8-dimethoxy-3-oxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: This compound lacks the thioxo group and has different chemical properties and biological activities.
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]pyridin-1(5H)-one: This compound has a pyridine ring instead of an isoquinoline ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H22N2O3S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
7,8-dimethoxy-2-(4-phenylphenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C25H22N2O3S/c1-29-22-13-18-12-21-24(28)27(25(31)26(21)15-19(18)14-23(22)30-2)20-10-8-17(9-11-20)16-6-4-3-5-7-16/h3-11,13-14,21H,12,15H2,1-2H3 |
Clave InChI |
OFQNXUJLYBYPJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=C(C=C4)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B10865277.png)
![5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one](/img/structure/B10865281.png)
![7-Tert-butyl-2-(hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10865285.png)
![3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10865291.png)
![2-oxo-2-phenylethyl N-[(5-bromofuran-2-yl)carbonyl]glycinate](/img/structure/B10865299.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chlorobenzamide](/img/structure/B10865301.png)
![N-[4-({4-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B10865312.png)
![11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865320.png)

![5,6-dimethyl-7-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865335.png)

![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10865343.png)

![11-(4-fluorophenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865352.png)
